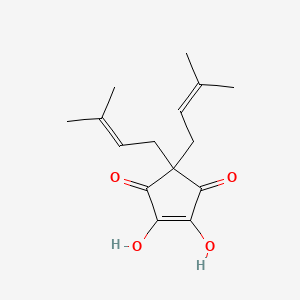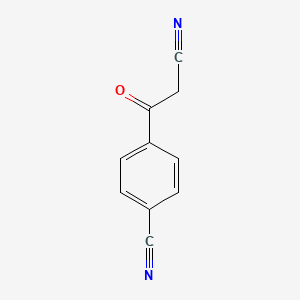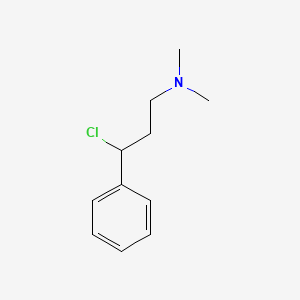
葎草酸
描述
Hulupinic acid is a phenolic compound found in the hop plant (Humulus lupulus). It is one of the bitter acids that contribute to the characteristic bitterness of hops, which are primarily used in the brewing industry. Hulupinic acid is known for its potential medicinal properties, including anti-inflammatory and anxiolytic effects .
科学研究应用
Hulupinic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of phenolic acids.
Biology: Hulupinic acid has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown that hulupinic acid may have anxiolytic effects, making it a potential candidate for the development of new anxiolytic drugs.
作用机制
Target of Action
Hulupinic acid, a prominent oxidation product of hop acids, has been found to primarily target the production of nitric oxide (NO) in macrophages RAW 264.7 cells . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes.
Mode of Action
It’s known that hulupinic acid may inhibit the production of no in macrophages . This suggests that Hulupinic acid might modulate the immune response by influencing the activity of macrophages.
Result of Action
The molecular and cellular effects of Hulupinic acid’s action primarily revolve around its potential to inhibit NO production in macrophages . This could lead to modulation of the immune response, given the role of NO in immune regulation.
生化分析
Biochemical Properties
Hulupinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been observed to interact with prenyltransferase, hop valerophenone synthase, and carboxyl CoA ligase during its biosynthesis . These interactions are crucial for the formation of hulupinic acid from co-lupulone, the main component of β-acids . The nature of these interactions involves the transfer of prenyl groups and the formation of ester bonds, which are essential for the stability and activity of hulupinic acid.
Cellular Effects
Hulupinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the aroma, bitterness, and preservation of beer by interacting with the glandular structures of hop plants . Additionally, hulupinic acid’s impact on cell signaling pathways involves modulation of secondary metabolites, such as volatile oils and polyphenols, which play a role in cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, hulupinic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s molecular formula is C15H20O4, and its molecular weight is 264.0 . Hulupinic acid’s mechanism of action involves the inhibition of certain enzymes involved in the biosynthesis of hop bitter acids, thereby affecting the overall metabolic pathways of the plant . This inhibition is achieved through the binding of hulupinic acid to the active sites of these enzymes, leading to changes in gene expression and metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hulupinic acid have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that hulupinic acid can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cellular metabolism and gene expression, which can persist even after the compound has degraded .
Dosage Effects in Animal Models
The effects of hulupinic acid vary with different dosages in animal models. Studies have shown that low doses of hulupinic acid can have beneficial effects, such as antioxidant and anti-inflammatory properties . High doses can lead to toxic or adverse effects, including hepatotoxicity and alterations in metabolic pathways . These threshold effects highlight the importance of dosage regulation in the application of hulupinic acid in medicinal and pharmaceutical fields.
Metabolic Pathways
Hulupinic acid is involved in several metabolic pathways, including the biosynthesis of hop bitter acids . The compound interacts with enzymes such as prenyltransferase and hop valerophenone synthase, which are essential for the formation of hop bitter acids . These interactions influence the metabolic flux and levels of metabolites, thereby affecting the overall metabolic pathways of the plant .
Transport and Distribution
Within cells and tissues, hulupinic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its partition coefficient values and transmembrane capacities . These properties enable hulupinic acid to effectively reach its target sites within cells and tissues, thereby exerting its biochemical effects.
Subcellular Localization
Hulupinic acid’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell, which can affect its interactions with other biomolecules and enzymes
准备方法
Synthetic Routes and Reaction Conditions: Hulupinic acid can be synthesized from co-lupulone, a major component of beta-acids in hops. The process involves heating co-lupulone in ethanol, which leads to the formation of hulupinic acid .
Industrial Production Methods: Industrial production of hulupinic acid typically involves extraction from matured hops using ethyl acetate. This method allows for the isolation of hulupinic acid along with other bitter acids present in hops .
化学反应分析
Types of Reactions: Hulupinic acid undergoes various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of different derivatives and degradation products.
Common Reagents and Conditions:
Oxidation: Hulupinic acid can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives of hulupinic acid, such as oxidized cohumulinone and oxidized humulinone .
相似化合物的比较
Humulone: Another bitter acid found in hops, known for its antimicrobial properties.
Lupulone: A beta-acid in hops with potential anticancer properties.
Hulupinic acid stands out due to its specific anxiolytic and anti-inflammatory effects, making it a compound of interest for further research and potential therapeutic applications.
属性
IUPAC Name |
4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNXLCGOZLVUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487235 | |
| Record name | hulupinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hulupinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1891-42-5 | |
| Record name | Hulupinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | hulupinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hulupinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HULUPINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9VEA3Z9GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
167 - 168 °C | |
| Record name | Hulupinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of hulupinic acid in hops, and how does its concentration change over time?
A1: Hulupinic acid is not directly present in fresh hops but forms as an oxidation product of hop bitter acids, particularly from colupulone, during aging. [, ] Research indicates that the amount of hulupinic acid increases as hops age. [] This suggests that the levels of hulupinic acid could be a potential indicator of hop quality and storage conditions.
Q2: Hulupinic acid was identified as a component of the α-hard resin in hops. What is the significance of this finding?
A2: The α-hard resin in hops is characterized by its ability to form insoluble lead salts. [] The discovery of hulupinic acid within this fraction provides insight into the chemical composition of α-hard resin and its potential contribution to the overall properties of hops. This finding is particularly relevant for industries like brewing, where the characteristics of hop resins significantly influence the final product.
Q3: Can you describe the structure of hulupinic acid?
A3: While a molecular formula and weight are not explicitly provided in the given abstracts, we can infer some structural information. The research describes hulupinic acid as a five-membered ring oxidation product of colupulone. [] Specifically, it identifies the compound as 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione. This detailed nomenclature allows chemists to understand the arrangement of atoms and functional groups within the hulupinic acid molecule.
Q4: How is hulupinic acid being quantified in hops and hop products?
A4: Recent research has utilized advanced analytical techniques like Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) to accurately quantify hulupinic acid in various hop samples, including dietary supplements and herbal medicinal products. [] This method offers a rapid and environmentally friendly alternative to traditional liquid chromatography approaches, allowing for the quality control of hops and hop-derived products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















